

# Synthesis of (2-Chloroethyl)benzene: An Application Note and Experimental Protocol

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## Compound of Interest

Compound Name: (2-Chloroethyl)benzene

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This document provides a detailed experimental protocol for the synthesis of **(2-Chloroethyl)benzene**, a valuable intermediate in organic synthesis. The featured method is the chlorination of 2-phenylethanol using thionyl chloride, a reliable and high-yielding route.

## Introduction

**(2-Chloroethyl)benzene** is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both a reactive chloro group and an aromatic ring, allows for a wide range of subsequent chemical transformations. This protocol details a robust and scalable laboratory procedure for its preparation from commercially available starting materials.

## Data Presentation

The physical and spectroscopic properties of the starting material and the final product are summarized in the table below for easy reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n <sub>20</sub> /D)
2- Phenylethano I	C <sub>8</sub> H <sub>10</sub> O	122.16	219-221	1.02	1.532
(2- Chloroethyl)b enzene	C <sub>8</sub> H <sub>9</sub> Cl	140.61	82-84 / 16 mmHg[1]	1.069[1]	1.53[1]

## Experimental Protocol

This protocol describes the synthesis of **(2-Chloroethyl)benzene** from 2-phenylethanol and thionyl chloride.[2]

### Materials:

- 2-Phenylethanol
- Thionyl chloride (SOCl<sub>2</sub>)
- Pyridine (anhydrous)
- Diethyl ether (anhydrous)
- 5% Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Equipment:

- Round-bottomed flask

- Dropping funnel
- Reflux condenser with a drying tube (e.g., filled with  $\text{CaCl}_2$ )
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-phenylethanol (e.g., 12.2 g, 0.1 mol) in anhydrous diethyl ether (100 mL).[2]
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[2]
- Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition.[2]
- Addition of Pyridine: Following the complete addition of thionyl chloride, add anhydrous pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise, ensuring the temperature remains below 10 °C. The formation of a precipitate (pyridinium hydrochloride) will be observed.[2]
- Reaction: After the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
- Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath and cautiously add cold water (50 mL) to quench the excess thionyl chloride.[2]

- Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (2 x 50 mL) to remove pyridine, followed by water (50 mL), saturated NaHCO<sub>3</sub> solution (50 mL) to neutralize any residual acid, and finally with brine (50 mL).[2]
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and remove the diethyl ether using a rotary evaporator.
- Purification: The crude **(2-Chloroethyl)benzene** can be purified by vacuum distillation to yield the final product.[3][4]

#### Characterization of **(2-Chloroethyl)benzene**:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>):  $\delta$  7.35-7.20 (m, 5H, Ar-H), 3.66 (t, 2H, -CH<sub>2</sub>Cl), 3.03 (t, 2H, Ar-CH<sub>2</sub>-).[5]
- <sup>13</sup>C NMR (CDCl<sub>3</sub>):  $\delta$  139.0, 128.8, 128.6, 126.9, 45.2, 39.5.
- IR (neat): Characteristic peaks around 3085, 3062, 3028 cm<sup>-1</sup> (aromatic C-H stretch), 2958, 2875 cm<sup>-1</sup> (aliphatic C-H stretch), 1496, 1454 cm<sup>-1</sup> (aromatic C=C stretch), and a strong band around 725 cm<sup>-1</sup> (C-Cl stretch).

## Synthesis Workflow

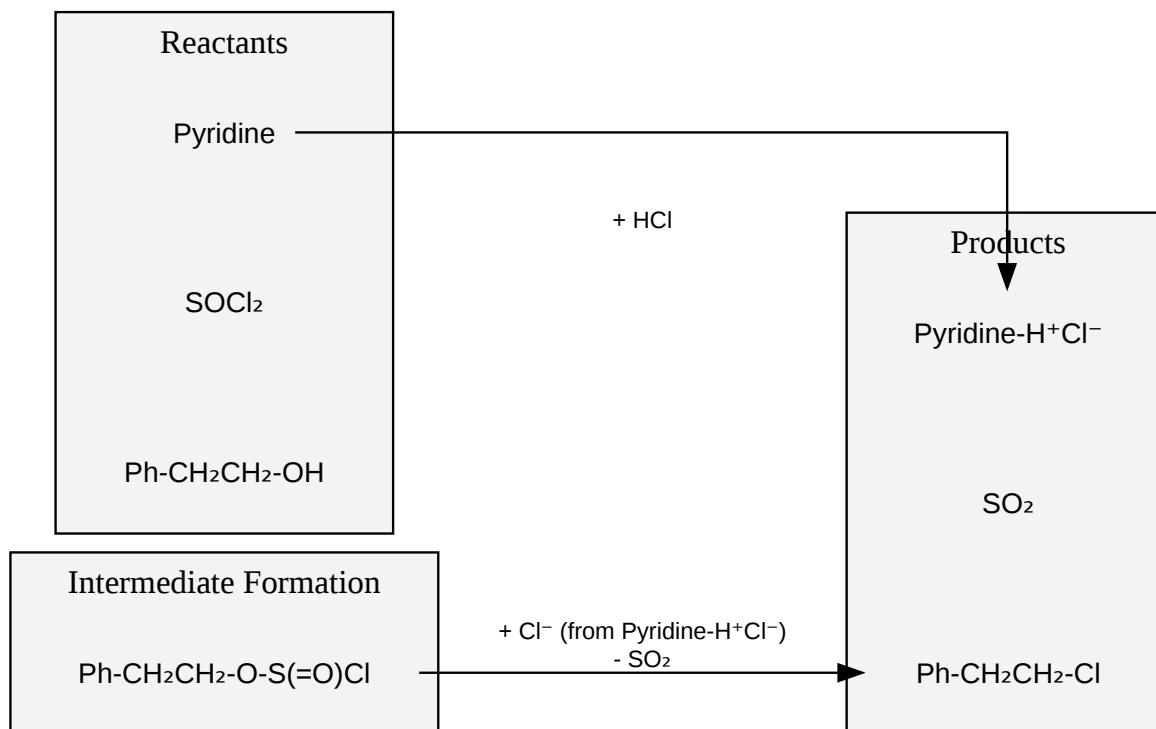


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Caption: Workflow for the synthesis of **(2-Chloroethyl)benzene**.

## Reaction Mechanism

The reaction of 2-phenylethanol with thionyl chloride in the presence of pyridine proceeds through a nucleophilic substitution mechanism.



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Caption: Simplified reaction mechanism for the chlorination of 2-phenylethanol.

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